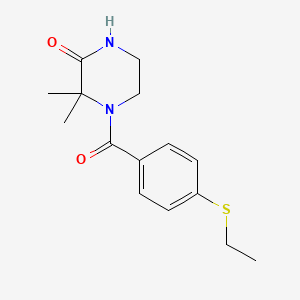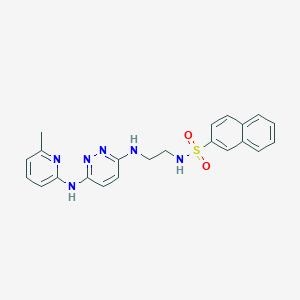
Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate: is a chemical compound known for its applications in various scientific fields. It is often used in biochemical research due to its ability to form stable linkages with other molecules. This compound is particularly valuable in the study of protein-protein interactions and other molecular biology applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a crosslinker to study molecular interactions. It helps in the formation of stable linkages between different molecules, facilitating the study of complex chemical systems .
Biology: In biological research, Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate is used to study protein-protein interactions. It is particularly useful in mass spectrometry-based proteomics to identify and quantify protein complexes .
Medicine: In medicine, this compound is used in drug delivery systems. It helps in the targeted delivery of therapeutic agents by forming stable linkages with drug molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It helps in the functionalization of nanoparticles and other materials for various applications .
Safety and Hazards
Urea-crosslinker C3-succinimide can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to protect from moisture. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .
Orientations Futures
Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . The introduction of new LC crosslinkers, prepared by adding on the central aromatic core different numbers and types of substituents, is being explored towards the optimization of LCN properties as light-responsive artificial muscles .
Mécanisme D'action
Target of Action
The primary targets of Urea-crosslinker C3-succinimide are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium . They are especially nucleophilic, which makes them easy to target for conjugation with several reactive groups .
Mode of Action
Urea-crosslinker C3-succinimide interacts with its targets through amine-reactive chemical groups . These groups include NHS esters (N-hydroxysuccinimide esters) and imidoesters . The compound forms chemical bonds with primary amines, which include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters . Most of these conjugate to amines by either acylation or alkylation .
Biochemical Pathways
It is known that amine-reactive crosslinkers like urea-crosslinker c3-succinimide are used in protein biology methods . They are involved in crosslinking or labeling peptides and proteins such as antibodies .
Pharmacokinetics
It is known that the compound is used as a laboratory chemical .
Result of Action
It is known that crosslinkers are used to covalently bind two or more protein molecules . This facilitates the identification of relationships between near-neighbor proteins, ligand-receptor interactions, three-dimensional protein structures, and molecular associations in cell membranes .
Action Environment
It is known that the compound should be protected from moisture . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate typically involves the reaction of N-hydroxysuccinimide (NHS) with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale activation of polyethylene glycol (PEG) using NHS and coupling agents. The activated PEG is then reacted with disulfide-containing compounds in large reactors to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester groups can react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bonds in the compound can be reduced to thiols under mild reducing conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in organic solvents like DMF or DCM at room temperature.
Reduction Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.
Major Products:
Substitution Reactions: The major products are amide-linked conjugates.
Reduction Reactions: The major products are thiol-containing derivatives.
Comparaison Avec Des Composés Similaires
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: This compound has similar applications but contains a sulfinyl group instead of a carbonyl group.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: This compound is used in similar applications but has a carbonate group instead of a carbonyl group.
Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate is unique due to its specific structure, which allows for the formation of stable linkages with primary amines and controlled release of linked molecules under reducing conditions. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEPPJWZENCLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

![3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2983654.png)
![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)
![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2983666.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)
